1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 278.18 g/mol. It is categorized under pharmaceutical compounds and is often used in medicinal chemistry due to its potential biological activity. The compound is identified by the CAS number 1240527-21-2, and it features a piperazine ring connected to a pyridine moiety, which is characteristic of many bioactive molecules.
This compound is sourced from various chemical suppliers and research institutions, where it is often utilized as a reference standard in pharmaceutical research. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and anxiolytic effects.
The synthesis of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride can be achieved through several methods. One notable method involves the reaction of 4-bromopyridine with piperazine in the presence of palladium catalysts and ammonium formate under reflux conditions. The general steps include:
The yield reported for this synthesis method can vary, with some experiments achieving yields around 46% .
The molecular structure of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride can be represented using various structural formulas:
O=C(CC1=NC=CC=C1)N2CCNCC2.Cl.Cl
InChI=1S/C11H15N3O.2ClH/c15-11(14-7-5-12-6-8-14)9-10-3-1-2-4-13-10;;/h1-4,12H,5-9H2;2*1H
The compound features a carbonyl group adjacent to a piperazine ring and a pyridine ring that contributes to its pharmacological properties.
The compound participates in various chemical reactions typical of piperazine derivatives. These may include:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological profiles.
The physical properties of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride include:
Chemical properties include stability under ambient conditions but may require careful handling due to its reactivity with strong bases or acids.
This compound has several scientific applications:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: